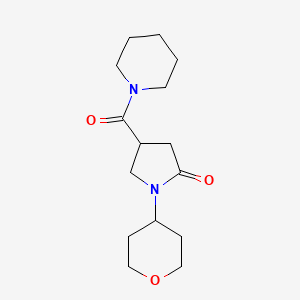

4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, also known as PTC-209, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound was first discovered in 2009 by scientists at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies.

科学的研究の応用

Synthesis and Anticancer Activity

An efficient microwave-assisted procedure has been developed for synthesizing polysubstituted 4H-pyran derivatives, which show potential in anticancer activity. This synthesis involves a one-pot process using piperidine as a catalyst, highlighting the compound's utility in creating structures evaluated against various cancer cell lines (Hadiyal et al., 2020).

Heterocyclic Libraries Assembly

A unified synthetic strategy allowed for the efficient assembly of heterocyclic libraries, starting with structurally diverse pyrrolidinones or piperidinones. The use of tetrahydropyran-containing ketoesters facilitated the fusion of pyran and piperidinone cores, demonstrating the compound's versatility in drug discovery and chemical biology (Cui et al., 2012).

Novel Piperidine Derivatives from Anacyclus pyrethrum

Research on Anacyclus pyrethrum roots led to the isolation of new piperidine derivatives, showcasing a wide range of skeletons and indicating the compound's potential in pharmacological activities. This underscores the importance of piperidine structures in the development of new therapeutic agents (Chen et al., 2018).

Green Synthesis of Pyrano[3,2-c]pyridines

A green, catalyst-free method was developed for the synthesis of medicinally important pyrano[3,2-c]pyridine derivatives at ambient temperature. This process emphasizes the environmental friendliness and economic feasibility of synthesizing complex structures involving piperidine derivatives (Rostamizadeh et al., 2013).

Antiviral and Cytotoxic Agents

A series of compounds based on 3,5-bis(arylidene)-4-piperidones demonstrated significant antiviral and antitumor activities. These findings reveal the compound's potential in the design and development of new therapeutic agents targeting viral infections and cancer (El-Subbagh et al., 2000).

作用機序

Target of Action

The primary target of F6386-0296 is Nicotinamide Phosphoribosyltransferase (NAPRT) . NAPRT is a key enzyme in the regulation of NAD+ biosynthesis from the natural precursor nicotinamide .

Mode of Action

F6386-0296 induces apoptosis by highly specific, noncompetitive inhibition of NAPRT .

Pharmacokinetics

The compound is known to cause gradual nad+ depletion through specific inhibition of naprt .

Result of Action

The result of F6386-0296’s action is the initiation of apoptosis by gradual depletion of the intracellular coenzyme NAD+ . This compound effectively induced delayed cell death by apoptosis in HepG2 human liver carcinoma cells .

Action Environment

The action of F6386-0296 is influenced by the cellular environment, particularly the availability of NAD+ and the cell’s reliance on the nicotinamide pathway for NAD+ synthesis

特性

IUPAC Name |

1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c18-14-10-12(15(19)16-6-2-1-3-7-16)11-17(14)13-4-8-20-9-5-13/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJFOTFUSVIIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)

![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)

![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)

amino}acetamide](/img/structure/B2894633.png)